Cas no 477857-91-3 (3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide)

3-(4-Chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide is a specialized thiophene-based carboxamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 4-chlorophenyl group and a methylsulfanyl substituent, contributing to its unique reactivity and binding properties. The compound’s thiophene core enhances stability and offers versatility in synthetic modifications. The presence of the N-methyl carboxamide moiety may improve solubility and bioavailability, making it a candidate for drug development. Its well-defined molecular architecture allows for precise interactions in biological or chemical systems, supporting its use as an intermediate or active ingredient in targeted studies. Analytical characterization confirms high purity and consistency, ensuring reliability for research applications.
3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide structure
477857-91-3 structure
Product Name:3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide
CAS No:477857-91-3
MF:C13H12ClNOS2
MW:297.823479652405
MDL:MFCD02083320
CID:5225878
Update Time:2026-03-07

3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-(4-CHLOROPHENYL)-N-METHYL-5-(METHYLSULFANYL)-2-THIOPHENECARBOXAMIDE
    • 3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)thiophene-2-carboxamide
    • 3-(4-chlorophenyl)-N-methyl-5-methylsulfanylthiophene-2-carboxamide
    • MLS000327026
    • HMS2288C15
    • SMR000179598
    • 3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide
    • MDL: MFCD02083320
    • Inchi: 1S/C13H12ClNOS2/c1-15-13(16)12-10(7-11(17-2)18-12)8-3-5-9(14)6-4-8/h3-7H,1-2H3,(H,15,16)
    • InChI Key: KWZHBTHVHGVQHG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C=C(SC)SC=1C(NC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 295
  • XLogP3: 4.3
  • Topological Polar Surface Area: 82.6

3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB296458-100 mg
3-(4-Chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide; .
477857-91-3
100 mg
€221.50 2023-07-20
abcr
AB296458-100mg
3-(4-Chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide; .
477857-91-3
100mg
€283.50 2025-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00891310-1g
3-(4-Chlorophenyl)-N-methyl-5-(methylsulfanyl)thiophene-2-carboxamide
477857-91-3 90%
1g
¥2401.0 2024-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674354-1mg
3-(4-Chlorophenyl)-N-methyl-5-(methylthio)thiophene-2-carboxamide
477857-91-3 98%
1mg
¥499 2023-04-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674354-2mg
3-(4-Chlorophenyl)-N-methyl-5-(methylthio)thiophene-2-carboxamide
477857-91-3 98%
2mg
¥495 2023-04-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674354-5mg
3-(4-Chlorophenyl)-N-methyl-5-(methylthio)thiophene-2-carboxamide
477857-91-3 98%
5mg
¥661 2023-04-03
Ambeed
A888139-1g
3-(4-Chlorophenyl)-N-methyl-5-(methylsulfanyl)thiophene-2-carboxamide
477857-91-3 90%
1g
$350.0 2025-04-19

3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:477857-91-3)3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide
Order Number:A1033405
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:51
Price ($):315.0
Email:sales@amadischem.com

Additional information on 3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide

Comprehensive Overview of 3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide (CAS No. 477857-91-3)

3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide (CAS No. 477857-91-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiophene-based derivative is characterized by its unique molecular structure, which includes a 4-chlorophenyl group and a methylsulfanyl moiety. These functional groups contribute to its potential applications in drug discovery and material science. Researchers are particularly interested in its role as a bioactive intermediate, which may serve as a building block for more complex molecules.

The compound's CAS number 477857-91-3 is a critical identifier for regulatory and commercial purposes, ensuring precise tracking in global chemical databases. Its IUPAC name reflects its structural complexity, highlighting the presence of a thiophene ring and carboxamide functionality. These features make it a subject of interest for studies involving structure-activity relationships (SAR), a hot topic in modern medicinal chemistry. With the growing demand for small-molecule therapeutics, this compound's potential as a pharmacophore is under active investigation.

In recent years, the scientific community has explored the synthetic pathways for 3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide, focusing on optimizing yield and purity. Green chemistry principles are increasingly applied to its production, aligning with the global push for sustainable synthesis. Computational tools like molecular docking and QSAR modeling are also employed to predict its interactions with biological targets, a trend driven by the rise of AI-assisted drug design.

The compound's methylsulfanyl group is of particular interest due to its potential to modulate electronic properties, making it relevant for organic electronics applications. This aligns with the surge in research on conductive polymers and optoelectronic materials. Additionally, its chlorophenyl component may contribute to lipophilicity, a key factor in drug bioavailability—a frequent search term among pharmaceutical professionals.

Quality control of CAS No. 477857-91-3 involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure compliance with stringent industry standards, a priority for manufacturers addressing the supply chain transparency demands of regulatory bodies. The compound's stability under various conditions is another area of study, particularly for formulation scientists seeking to enhance shelf-life.

From a commercial perspective, 3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide is cataloged by major chemical suppliers as a research-grade chemical. Its pricing and availability are influenced by factors like scale-up challenges and raw material sourcing, topics frequently queried in procurement discussions. The compound's niche applications position it within the broader market trend of custom synthesis services.

Ongoing research explores derivatives of this compound for potential enzyme inhibition properties, tapping into the booming field of targeted therapies. Its thiophene core is structurally similar to fragments found in several FDA-approved drugs, driving curiosity about its scaffold hopping potential. Such investigations resonate with the pharmaceutical industry's focus on drug repurposing strategies.

In material science, the π-conjugated system of this thiophene carboxamide has implications for developing organic semiconductors. This connects to trending searches around flexible electronics and wearable sensors. The compound's thermal and photochemical stability are also being evaluated for advanced material applications.

Safety data sheets for CAS 477857-91-3 emphasize standard laboratory precautions, reflecting the industry's heightened focus on chemical handling protocols. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) is recommended during handling—a precautionary measure aligned with modern lab safety culture.

The patent landscape surrounding 3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide reveals its inclusion in several intellectual property filings, particularly in combinatorial chemistry libraries. This underscores its value in drug discovery pipelines, a sector experiencing rapid growth due to increased biopharmaceutical R&D investment.

Environmental fate studies of this compound are limited but gaining attention as part of the broader green chemistry movement. Researchers are examining its biodegradation pathways and potential ecotoxicological effects, responding to regulatory pressures for sustainable chemical development.

In analytical chemistry, 477857-91-3 serves as a reference standard for method development, particularly in chromatographic separations of heterocyclic compounds. This application ties into the expanding market for high-purity reference materials in quality control laboratories worldwide.

The compound's structure-property relationships continue to be elucidated through cutting-edge techniques like X-ray crystallography and computational chemistry. These studies contribute valuable data to public chemical databases, supporting the open science movement in cheminformatics.

Future research directions for 3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide may explore its potential in cocrystal formation for improved physicochemical properties—an area gaining traction in pharmaceutical formulation science. The compound's versatility ensures its ongoing relevance across multiple scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:477857-91-3)3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide
A1033405
Purity:99%
Quantity:1g
Price ($):315.0
Email